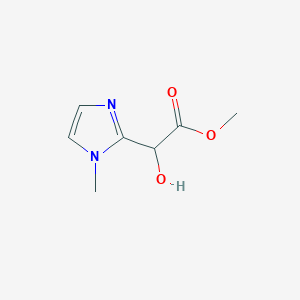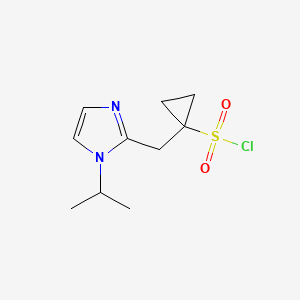![molecular formula C7H15NO2 B13637029 [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B13637029.png)
[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol: is an organic compound with the molecular formula C7H15NO2. It is a cyclopentane derivative characterized by the presence of an amino group and a hydroxymethyl group attached to the cyclopentane ring. This compound is of interest due to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through specific reactions such as amination and hydroxymethylation. These reactions often require catalysts and specific reaction conditions to ensure the correct placement of the functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives .
Scientific Research Applications
[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol: finds applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanemethanol: Lacks the amino group, making it less versatile in certain reactions.
Cyclopentylamine: Lacks the hydroxymethyl group, limiting its applications in hydroxylation reactions.
2-Aminocyclopentanol: Similar structure but different functional group placement, leading to different reactivity and applications.
Uniqueness
- The presence of both amino and hydroxymethyl groups in [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol makes it a versatile intermediate for various chemical reactions.
- Its unique structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[4-amino-2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO2/c8-7-1-5(3-9)6(2-7)4-10/h5-7,9-10H,1-4,8H2 |
InChI Key |
BNHBTMUEKKCKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1CO)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




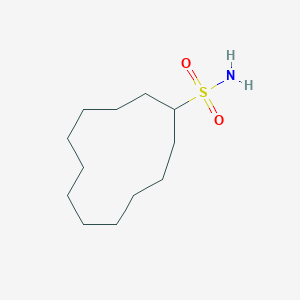




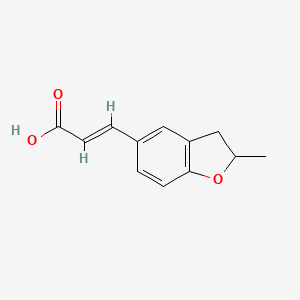
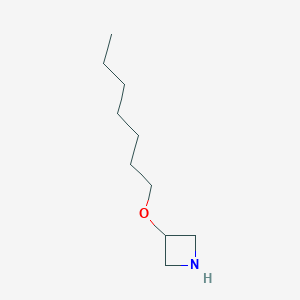
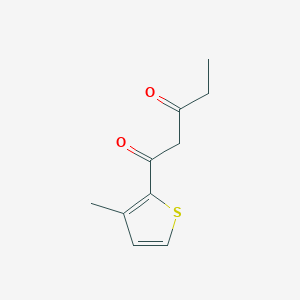
![2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid](/img/structure/B13637003.png)

